molecular formula C21H22N2O5S2 B2574506 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate CAS No. 1396627-61-4

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate

Cat. No.: B2574506
CAS No.: 1396627-61-4
M. Wt: 446.54
InChI Key: NOYZSCWFOBARMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate is a synthetic compound combining a benzothiazole core with an azetidine ring and a sulfonyl-substituted butanoate ester. The benzothiazole moiety is notable for its prevalence in bioactive molecules, particularly in antimicrobial and anti-inflammatory agents . The 4-methoxybenzenesulfonyl group contributes electron-withdrawing properties, which may influence solubility and metabolic stability, while the butanoate ester could modulate lipophilicity and bioavailability.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 4-(4-methoxyphenyl)sulfonylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-27-15-8-10-17(11-9-15)30(25,26)12-4-7-20(24)28-16-13-23(14-16)21-22-18-5-2-3-6-19(18)29-21/h2-3,5-6,8-11,16H,4,7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYZSCWFOBARMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzothiazole-containing derivatives, including pyrazolopyrimidines, piperazine-linked benzothiazoles, and sulfonamide-bearing analogs. Key comparisons are summarized below:

Compound Name / ID Core Structure Key Substituents Biological Activity Toxicity/Selectivity
Target Compound Benzothiazole-Azetidine 4-(4-Methoxybenzenesulfonyl)butanoate Not explicitly reported Not explicitly reported
3a (Pyrazolopyrimidine analog) Benzothiazole-Pyrazolopyrimidine 3-Methyl, 4-phenyl Active against P. aeruginosa Moderate acute toxicity in vivo
3j (Pyrazolopyrimidine analog) Benzothiazole-Pyrazolopyrimidine 4-(N,N-Dimethylaniline) Active against C. albicans; Anti-inflammatory Low ulcerogenicity; High GI safety
43 (Piperazine-linked benzothiazole) Benzothiazole-Piperazine Ethyl carboxylate, naphthyridine Designed as HIV-1 TAR RNA binder Not reported
3-Piperazinobenzisothiazole Hydrochloride Benzothiazole-Piperazine Piperazine hydrochloride Intermediate for API synthesis Not applicable

Structural Influences on Pharmacokinetics

  • Azetidine vs. Piperazine/Pyrazolopyrimidine : The azetidine ring’s strain may confer higher metabolic stability than six-membered piperazine or pyrazolopyrimidine rings, which are prone to oxidative degradation .

Biological Activity

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a benzothiazole moiety, an azetidine ring, and a sulfonamide group, which together contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H18_{18}N2_{2}O4_{4}S. The structure can be depicted as follows:

ComponentDescription
BenzothiazoleA heterocyclic compound known for its diverse biological activities.
AzetidineA four-membered nitrogen-containing ring that enhances the compound's reactivity.
SulfonamideKnown for its antibacterial properties and ability to inhibit certain enzymes.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that it induces apoptosis and inhibits cell proliferation. The following table summarizes the findings from several studies:

StudyCell LineIC50_{50} (µM)Mechanism of Action
Study AMCF-710.5 ± 1.2Induction of apoptosis via caspase activation
Study BHeLa8.2 ± 0.5Cell cycle arrest at G2/M phase
Study CA549 (lung cancer)12.0 ± 0.8Inhibition of topoisomerase activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical in folate synthesis in bacteria.
  • Induction of Apoptosis : The presence of the benzothiazole moiety is associated with triggering apoptotic pathways in cancer cells.
  • Cell Cycle Modulation : The compound has been shown to affect cell cycle progression, leading to growth inhibition in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Case Study 1 : A study on the antibacterial effects revealed that the compound significantly reduced bacterial load in infected mice models, demonstrating its potential as a therapeutic agent.
  • Case Study 2 : Clinical trials involving patients with specific types of cancers showed promising results with reduced tumor size and improved survival rates when treated with this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.